molecular formula C13H12N4O B3129605 4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile CAS No. 339102-89-5

4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile

Cat. No.: B3129605
CAS No.: 339102-89-5
M. Wt: 240.26 g/mol
InChI Key: YZTZNPDIKKDNPU-UHFFFAOYSA-N
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Description

4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile is an organic compound with the molecular formula C13H12N4O. It is a derivative of nicotinonitrile, featuring a methoxy group at the 4-position and a pyridinylmethylamino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways.

    Pathways Involved: The pathways affected by this compound depend on its specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-aminonicotinonitrile: Similar structure but lacks the pyridinylmethylamino group.

    2-[(3-Pyridinylmethyl)amino]nicotinonitrile: Similar structure but lacks the methoxy group.

Uniqueness

4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile is unique due to the presence of both the methoxy and pyridinylmethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions .

Properties

IUPAC Name

4-methoxy-2-(pyridin-3-ylmethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-12-4-6-16-13(11(12)7-14)17-9-10-3-2-5-15-8-10/h2-6,8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTZNPDIKKDNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NCC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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